tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 6-hydroxy-1H-indole-1-carboxylate: is an organic compound belonging to the indole family, characterized by a tert-butyl ester group at the 1-position and a hydroxyl group at the 6-position of the indole ring. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Tert-Butyl 6-hydroxy-1H-indole-1-carboxylate, also known as N-Boc-6-Hydroxyindole, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-Boc-6-Hydroxyindole may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that N-Boc-6-Hydroxyindole may have a wide range of effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c . This suggests that temperature and humidity may affect the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Fischer Indole Synthesis: : This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles. For tert-Butyl 6-hydroxy-1H-indole-1-carboxylate, the starting materials would include a suitable phenylhydrazine derivative and a ketone or aldehyde that introduces the tert-butyl ester and hydroxyl functionalities.
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Buchwald-Hartwig Amination: : This palladium-catalyzed cross-coupling reaction can be used to introduce the amine functionality into the indole ring, followed by subsequent functional group transformations to install the tert-butyl ester and hydroxyl groups.
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Industrial Production Methods: : Large-scale production may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : tert-Butyl 6-hydroxy-1H-indole-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinonoid structures or other oxidized derivatives.
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Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
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Substitution: : Electrophilic substitution reactions are common for indole derivatives. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and other electrophiles.
Major Products
Oxidation: Quinonoid derivatives, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as building blocks in the synthesis of more complex molecules.
Catalysis: Indole derivatives can act as ligands in catalytic reactions.
Biology
Enzyme Inhibitors: Potential inhibitors of enzymes involved in various biological pathways.
Receptor Modulators: Can modulate the activity of receptors in the nervous system.
Medicine
Drug Development: Indole derivatives are explored for their potential as anticancer, antiviral, and anti-inflammatory agents.
Diagnostics: Used in the development of diagnostic tools and imaging agents.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Materials Science: Indole derivatives are used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Uniqueness
tert-Butyl 6-hydroxy-1H-indole-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The tert-butyl ester group provides steric hindrance, affecting the compound’s interaction with biological targets, while the hydroxyl group enhances its solubility and potential for hydrogen bonding.
Properties
IUPAC Name |
tert-butyl 6-hydroxyindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-8,15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBDMWFBALQFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646566 | |
Record name | tert-Butyl 6-hydroxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898746-82-2 | |
Record name | 1,1-Dimethylethyl 6-hydroxy-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898746-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 6-hydroxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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